molecular formula C15H17N3O4 B2425754 N-cyclopropyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892271-20-4

N-cyclopropyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2425754
CAS RN: 892271-20-4
M. Wt: 303.318
InChI Key: UVWKOTURCXZZLI-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C15H17N3O4 and its molecular weight is 303.318. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Research into quinolone and naphthyridine derivatives has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This class of compounds, which includes structural analogs and derivatives related to N-cyclopropyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide, has been evaluated for their efficacy in combating bacterial infections. The studies reveal not only the potential for treating bacterial infections but also suggest a favorable safety profile in comparison to other compounds within the same class, highlighting the importance of specific substitutions for enhanced activity and reduced side effects (Sánchez et al., 1995).

Anticancer Properties

Compounds structurally related to this compound have shown promise in the field of oncology. For instance, derivatives have demonstrated inhibitory activity against certain cancer cell lines, indicating potential applications in cancer treatment. The synthesis of such compounds involves complex reactions that yield products with significant biological activity, which could be crucial for developing new therapeutic agents (Lu et al., 2021).

Synthetic Methodology and Chemical Structure Analysis

The synthesis and structural analysis of heterocyclic compounds, including quinazoline derivatives, are central to developing new pharmaceuticals. Innovative synthetic methodologies, such as palladium-catalyzed oxidative cyclization-alkoxycarbonylation, have been applied to create a variety of heterocyclic derivatives. These studies contribute to a deeper understanding of the chemical properties and potential therapeutic applications of compounds like this compound. The detailed structural analyses, including X-ray diffraction, enhance our understanding of the molecular configurations essential for biological activity (Bacchi et al., 2005).

Pharmacological Enhancements

Modifications to the core structure of quinolone antibiotics have been explored to improve their pharmacological profiles. By altering certain functional groups, researchers aim to enhance the antibacterial activity while minimizing potential side effects. This approach underscores the importance of chemical modifications in developing more effective and safer therapeutic agents (Patel & Patel, 2010).

properties

IUPAC Name

N-cyclopropyl-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-22-7-6-18-14(20)11-5-2-9(8-12(11)17-15(18)21)13(19)16-10-3-4-10/h2,5,8,10H,3-4,6-7H2,1H3,(H,16,19)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWKOTURCXZZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CC3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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